molecular formula C22H24N2O4S2 B2601256 Ethyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 946268-94-6

Ethyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B2601256
CAS No.: 946268-94-6
M. Wt: 444.56
InChI Key: OYHDYXURWNPKKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate is a thiophene-based derivative featuring a sulfamoyl group at the 3-position and a 4-methylphenyl substituent at the 4-position of the thiophene ring. The sulfamoyl moiety is further substituted with a para-dimethylaminophenyl group, introducing strong electron-donating and basic character. The ethyl ester at the 2-position enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability.

Properties

IUPAC Name

ethyl 3-[[4-(dimethylamino)phenyl]sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c1-5-28-22(25)20-21(19(14-29-20)16-8-6-15(2)7-9-16)30(26,27)23-17-10-12-18(13-11-17)24(3)4/h6-14,23H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHDYXURWNPKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a sulfonation reaction, where the thiophene derivative is treated with chlorosulfonic acid, followed by reaction with dimethylamine.

    Esterification: The carboxyl group on the thiophene ring is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, bromine for bromination, chlorosulfonic acid for sulfonation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds, sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new organic compounds.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be used in the design of drugs targeting specific biological pathways, particularly those involving sulfamoyl and thiophene groups.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and conductive polymers, due to its electronic properties.

Mechanism of Action

The mechanism of action of Ethyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate is largely dependent on its interaction with biological targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is structurally analogous to several thiophene carboxylates with variations in the sulfamoyl substituents and aryl groups. Key comparisons include:

2.1 Ethyl 3-[(4-Methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate (CAS: 946235-08-1)
  • Structural Difference: The sulfamoyl group is substituted with a 4-methoxyphenyl group instead of 4-dimethylaminophenyl.
  • Molecular Formula: C21H21NO5S2 (MW: 431.521) vs. the target compound’s estimated formula C22H25N2O4S2 (MW: ~457.6) .
  • Electronic Effects: The methoxy group (OCH3) is moderately electron-donating, while the dimethylamino group (N(CH3)2) is strongly electron-donating and basic. This difference may alter solubility (e.g., increased water solubility for the dimethylamino derivative due to protonation at physiological pH) and binding interactions with biological targets.
  • LogP Prediction: The dimethylamino substituent likely reduces LogP compared to methoxy, but experimental data are needed.
2.2 Ethyl 3-[(3-Methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
  • Structural Difference : The methoxy group is at the meta position (3-methoxyphenyl) instead of para.
  • Electronic effects may also differ due to altered resonance stabilization .
2.3 Ethyl 4-(4-Chlorophenyl)-2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate (CAS: 671198-85-9)
  • Structural Differences: 4-Chlorophenyl at the 4-position (electron-withdrawing Cl vs. electron-donating CH3). Additional quinoline-sulfanyl acetyl amino group at position 2.
  • Impact: The chloro substituent increases lipophilicity (higher LogP) and may enhance metabolic stability.
2.4 Ethyl 3-Bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate
  • Structural Differences: Bromo and cyano substituents at positions 3 and 4, respectively.
  • Impact: Bromo and cyano groups are electron-withdrawing, reducing electron density on the thiophene ring. This may decrease reactivity in nucleophilic substitution compared to the dimethylamino-substituted compound. The cyano group could also act as a hydrogen bond acceptor, influencing target selectivity .

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Weight Key Functional Groups Predicted Properties
Target Compound 4-(Dimethylamino)phenyl (3), 4-methylphenyl ~457.6 Sulfamoyl, ethyl ester High solubility (basic N), moderate LogP
Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate 4-Methoxyphenyl (3), 4-methylphenyl 431.521 Sulfamoyl, ethyl ester Moderate solubility, higher LogP vs. target
Ethyl 4-(4-chlorophenyl)-2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate 4-Chlorophenyl (4), quinoline-sulfanyl acetyl 532.9 (estimated) Chloro, quinoline, sulfanyl acetyl High LogP, enhanced metabolic stability
Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate Bromo (3), cyano (4) 407.3 Bromo, cyano, ethyl ester Low solubility, high reactivity

Biological Activity

Ethyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse biological activities. The presence of the dimethylamino group and the sulfamoyl moiety enhances its potential interactions with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor properties of thiophene derivatives. Compounds similar to this compound have shown significant inhibitory effects against various cancer cell lines. For instance, derivatives with similar structures have been reported to inhibit BRAF(V600E) and EGFR, crucial targets in cancer therapy .

Antimicrobial Activity

The compound's antimicrobial activity has also been explored. Research indicates that thiophene derivatives exhibit activity comparable to standard antibiotics against a range of bacterial species. For example, derivatives of thiophene have shown efficacy against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

  • Dimethylamino Group : Enhances solubility and bioavailability.
  • Sulfamoyl Moiety : Contributes to increased binding affinity with target proteins.
  • Thiophene Ring : Essential for maintaining the structural integrity necessary for biological activity.

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntitumorBRAF(V600E)Significant inhibition
AntimicrobialE. coliComparable to ampicillin
AntimicrobialStaphylococcus aureusComparable to gentamicin

Case Studies

  • Antitumor Efficacy : In vitro studies demonstrated that compounds with similar structures inhibited cancer cell proliferation by inducing apoptosis through the activation of caspases, highlighting their potential as chemotherapeutic agents.
  • Antimicrobial Testing : A series of thiophene derivatives were tested against multiple bacterial strains, revealing that modifications to the sulfamoyl group significantly enhanced antibacterial potency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.